Garomefrine Hydrochloride solubility and stability data
Garomefrine Hydrochloride solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of Garomefrine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's physicochemical properties is paramount. This guide is dedicated to Garomefrine Hydrochloride, an α1A-adrenoreceptor agonist. While its development for urinary incontinence has been discontinued, the principles governing its solubility and stability remain a critical case study for drug development professionals.[1][2] This document moves beyond a simple recitation of facts, instead offering a methodological framework for characterizing similar hydrochloride salt compounds. We will explore not just the "what" but the "why" behind the experimental designs, ensuring that the protocols described herein are robust and self-validating. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with a technical narrative that is both scientifically rigorous and practically applicable.
Introduction to Garomefrine Hydrochloride
Garomefrine hydrochloride is the hydrochloride salt of Garomefrine, a compound investigated for its role as an alpha-adrenergic agonist and nasal decongestant.[1] Its chemical formula is C9H14ClFN2O3S, with a molecular weight of 284.74 g/mol .[1][3] Understanding the fundamental physicochemical characteristics of this molecule is the foundational step in any formulation development program.
| Property | Value | Source |
| Molecular Formula | C9H14ClFN2O3S.ClH | [1][3] |
| Molecular Weight | 284.74 g/mol | [1][3] |
| IUPAC Name | N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride | [1] |
| Role | α1A-adrenoreceptor agonist, Nasal decongestant | [1] |
Solubility Profile Assessment: A Cornerstone of Formulation
The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which in turn is often the rate-limiting step for absorption and bioavailability. For a hydrochloride salt like Garomefrine Hydrochloride, solubility is expected to be pH-dependent.
The "Why": Causality in Solubility Experiments
The choice of solubility media is not arbitrary. We begin with aqueous media across a physiologically relevant pH range (typically 1.2 to 7.4) to simulate the conditions of the gastrointestinal tract. The inclusion of common pharmaceutical solvents provides data crucial for developing both liquid and solid dosage forms. Understanding solubility in different media allows for the selection of appropriate excipients and manufacturing processes. For instance, poor aqueous solubility might necessitate the use of co-solvents, surfactants, or the formation of cyclodextrin complexes to enhance bioavailability.[4]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of Garomefrine Hydrochloride in various aqueous and organic solvents.
Materials:
-
Garomefrine Hydrochloride powder
-
Purified water
-
pH buffers (1.2, 4.5, 6.8, 7.4)
-
Common organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Vials with screw caps
-
Shaking incubator
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge
Methodology:
-
Preparation: Prepare a series of vials for each solvent system to be tested.
-
Addition of API: Add an excess amount of Garomefrine Hydrochloride to each vial. The excess is critical to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the validated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of dissolved Garomefrine Hydrochloride.[5][6]
Data Presentation:
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | ||
| 0.1 N HCl | 1.2 | 37 | |
| Acetate Buffer | 4.5 | 37 | |
| Phosphate Buffer | 6.8 | 37 | |
| Phosphate Buffer | 7.4 | 37 | |
| Ethanol | 25 | ||
| Propylene Glycol | 25 | ||
| PEG 400 | 25 |
Visualization of the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Forced Degradation Studies
Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors.[7] Forced degradation studies are the first step in this process, intentionally stressing the API to predict its degradation pathways and to develop a stability-indicating analytical method.[7][8]
The "Why": Rationale for Stress Conditions
Forced degradation studies expose the API to conditions more severe than those it would encounter during storage.[7] This approach helps to:
-
Elucidate degradation pathways.[7]
-
Identify potential degradation products.
-
Develop and validate a stability-indicating analytical method capable of separating the API from its degradants.[9][10]
-
Inform formulation and packaging development to protect the drug from degradation.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of Garomefrine Hydrochloride under various stress conditions.
Materials:
-
Garomefrine Hydrochloride
-
Hydrogen peroxide (3-30%)[11]
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Acid Hydrolysis: Dissolve Garomefrine Hydrochloride in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).[7][11] Withdraw samples at various time points, neutralize, dilute, and analyze by HPLC. If no degradation is observed, a higher concentration of acid or higher temperature may be used.[8]
-
Base Hydrolysis: Repeat the procedure from step 1 using 0.1 N NaOH.[7]
-
Oxidative Degradation: Dissolve Garomefrine Hydrochloride in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[11] Analyze samples at different time intervals.
-
Thermal Degradation: Expose the solid API to dry heat in an oven (e.g., 60-80°C).[11][12] Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.
Data Presentation:
| Stress Condition | Time (hours) | Assay of Garomefrine HCl (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) |
| 0.1 N HCl, 80°C | 0 | ||||
| 2 | |||||
| 6 | |||||
| 24 | |||||
| 0.1 N NaOH, 60°C | 0 | ||||
| 2 | |||||
| 6 | |||||
| 24 | |||||
| 3% H2O2, RT | 0 | ||||
| 2 | |||||
| 6 | |||||
| 24 |
Visualization of the Forced Degradation Workflow
Caption: Forced Degradation Experimental Design.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted on the drug substance under ICH-prescribed conditions to establish a re-test period or shelf-life.[8]
Protocol Outline:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]
-
-
Testing Frequency: For a one-year study, typical pull points are 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.
-
Parameters to Test: Appearance, assay, degradation products, water content, and any other critical quality attributes.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the characterization of the solubility and stability of Garomefrine Hydrochloride. While specific data for this compound is not extensively published, the methodologies presented here are universally applicable to small molecule hydrochloride salts in early-phase drug development. By applying these robust and well-reasoned experimental protocols, researchers can build a strong foundation for successful formulation development, ensuring the quality, safety, and efficacy of the final drug product. The principles of forced degradation and solubility assessment are cornerstones of a "Quality by Design" (QbD) approach, enabling a deeper understanding of the molecule and its behavior.
References
-
PubChem. (n.d.). Garomefrine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
PMC - NIH. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
R Discovery. (2011, September 22). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Retrieved from [Link]
-
PMC. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Retrieved from [Link]
-
ResearchGate. (n.d.). SUMMARY OF FORCED DEGRADATION RESULTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form. Retrieved from [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
ResearchGate. (2020, June 15). Formulation Development and Evaluation of Fast Dissolving Oral Film of Midodrine Hydrochloride. Retrieved from [Link]
-
GSRS. (n.d.). GAROMEFRINE HYDROCHLORIDE. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2014, February 9). Analytical Methodologies for the Determination of Hydralazine. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
Sources
- 1. Garomefrine Hydrochloride | C9H14ClFN2O3S | CID 9838762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
